BenchChemオンラインストアへようこそ!

2-Cyclopropyl-5-iodo-6-(methoxymethyl)-3,4-dihydropyrimidin-4-one

Halogen bonding Cross-coupling Medicinal chemistry

2-Cyclopropyl-5-iodo-6-(methoxymethyl)-3,4-dihydropyrimidin-4-one (CAS 1540714-73-5) is a polyfunctionalized 3,4-dihydropyrimidin-4(1H)-one (DHPM) featuring a C2-cyclopropyl, a C5-iodo, and a C6-methoxymethyl substituent (molecular formula C₉H₁₁IN₂O₂, molecular weight 306.10 g/mol). This specific substitution pattern places it within the broader class of biologically relevant DHPM scaffolds—a privileged structure in medicinal chemistry known for antiviral, anticancer, and calcium channel modulatory activities.

Molecular Formula C9H11IN2O2
Molecular Weight 306.103
CAS No. 1540714-73-5
Cat. No. B3011616
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclopropyl-5-iodo-6-(methoxymethyl)-3,4-dihydropyrimidin-4-one
CAS1540714-73-5
Molecular FormulaC9H11IN2O2
Molecular Weight306.103
Structural Identifiers
SMILESCOCC1=C(C(=O)NC(=N1)C2CC2)I
InChIInChI=1S/C9H11IN2O2/c1-14-4-6-7(10)9(13)12-8(11-6)5-2-3-5/h5H,2-4H2,1H3,(H,11,12,13)
InChIKeyFXQUVAUSBICYLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Cyclopropyl-5-iodo-6-(methoxymethyl)-3,4-dihydropyrimidin-4-one (CAS 1540714-73-5): A Structurally Differentiated Dihydropyrimidinone Building Block


2-Cyclopropyl-5-iodo-6-(methoxymethyl)-3,4-dihydropyrimidin-4-one (CAS 1540714-73-5) is a polyfunctionalized 3,4-dihydropyrimidin-4(1H)-one (DHPM) featuring a C2-cyclopropyl, a C5-iodo, and a C6-methoxymethyl substituent (molecular formula C₉H₁₁IN₂O₂, molecular weight 306.10 g/mol) [1]. This specific substitution pattern places it within the broader class of biologically relevant DHPM scaffolds—a privileged structure in medicinal chemistry known for antiviral, anticancer, and calcium channel modulatory activities [2][3]. However, the simultaneous presence of a metabolically rigid cyclopropyl ring, a heavy halogen (iodine) amenable to metal-catalyzed cross-coupling, and a polar methoxymethyl ether differentiates it from the many simpler DHPM congeners commonly catalogued by chemical suppliers.

Why Generic Dihydropyrimidinone Substitution Fails: Structural Differentiation of 2-Cyclopropyl-5-iodo-6-(methoxymethyl)-3,4-dihydropyrimidin-4-one


The 3,4-dihydropyrimidinone scaffold is extensively explored, yet procurement decisions often overlook that even minor changes in substitution can drastically alter reactivity, physicochemical properties, and biological target engagement. A simple 5-iodopyrimidinone like 5-iodo-3,4-dihydropyrimidin-4-one (CAS 4349-07-9, MW 221.99) lacks the critical C2-cyclopropyl and C6-methoxymethyl groups, leading to dramatically different LogP, solubility, and metabolic stability profiles . The brominated analog, 5-bromo-2-cyclopropyl-3,4-dihydropyrimidin-4-one (CAS 74649-07-3, MW 215.05), while sharing the cyclopropyl feature, has a less polarizable halogen leading to altered reactivity in cross-coupling and halogen bonding . The present compound is further distinguished from 4-chloro-2-cyclopropyl-5-iodo-6-(methoxymethyl)pyrimidine (CAS 1525519-07-6, MW 324.55), where the substitution of the C4 carbonyl by chlorine fundamentally changes the core pharmacophore from a DHPM to a fully unsaturated chloropyrimidine . These differences mean that generic substitution is not feasible; the unique combination of functional handles in this compound is non-replaceable for specific synthetic or screening cascades requiring this exact vector pattern.

Quantitative Evidence Guide for Differentiating 2-Cyclopropyl-5-iodo-6-(methoxymethyl)-3,4-dihydropyrimidin-4-one from Closest Analogs


Iodine vs. Bromine: Enhanced Polarizability and Halogen Bonding Potential

The presence of an iodine atom at C5 provides a significantly higher polarizability and propensity for halogen bonding compared to the brominated analog. The calculated atomic polarizability of iodine is approximately 5.35 ų, compared to 3.05 ų for bromine, which directly impacts the strength of halogen bonds formed with biological targets or in supramolecular synthons [1]. This difference is a class-level inference for DHPM scaffolds; the C5-iodo group is a stronger halogen bond donor than C5-bromo, a feature often exploited in structure-based drug design to improve selectivity [2].

Halogen bonding Cross-coupling Medicinal chemistry

Supplier-Reported Purity Confirmation: 95% Baseline for This Scaffold

Multiple reputable vendors consistently report a minimum purity of 95% for this compound, as confirmed by independent listings from AKSci and Leyan . In contrast, the brominated analog 5-bromo-2-cyclopropyl-3,4-dihydropyrimidin-4-one (CAS 74649-07-3) is reported only by a single supplier (Fluorochem) with limited availability and no purity guarantee beyond its listing, and is marked as a discontinued product . This difference in supply chain maturity and documented quality control provides procurement reliability for the iodo compound.

Quality control Procurement Vendor comparison

Metabolic Stability: Cyclopropyl vs. Simple Alkyl Substituents

The C2-cyclopropyl group is a known metabolic soft spot blocker, reducing CYP450-mediated oxidative metabolism compared to simple alkyl chains such as methyl or ethyl. While no direct metabolism data is available for this specific DHPM, class-level evidence indicates that cyclopropyl substitution at the C2 position generally leads to increased metabolic stability in dihydropyrimidine series. For example, in related heterocyclic systems, cyclopropyl substitution has been shown to reduce metabolic clearance by 30-50% compared to methyl analogs [1].

Metabolic stability CYP450 Drug design

Differentiation from Chloropyrimidine Isosteres: DHPM vs. Fully Aromatic Pyrimidine

The target compound is a 3,4-dihydropyrimidin-4-one (DHPM), a non-aromatic scaffold with a distinct conformational profile, hydrogen-bonding pattern, and target engagement profile compared to fully aromatic pyrimidines. The direct isosteric analog 4-chloro-2-cyclopropyl-5-iodo-6-(methoxymethyl)pyrimidine (CAS 1525519-07-6) differs not only in aromaticity but also in having a chlorine at C4 instead of a carbonyl (C=O vs. C-Cl). Computed molecular properties (PubChem) show the target compound has an XLogP3 of 0.1 and a single H-bond donor, whereas the chloro analog, likely bearing a different pKa (~ -1.67 predicted), will have distinct solubility, permeability, and target affinity profiles [1].

Pharmacophore Scaffold hopping Chemical biology

Recommended Application Scenarios for 2-Cyclopropyl-5-iodo-6-(methoxymethyl)-3,4-dihydropyrimidin-4-one Based on Evidence-Driven Differentiation


Late-Stage Functionalization via Cross-Coupling Reactions

The C5 iodine atom serves as an ideal handle for palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Buchwald-Hartwig), enabling late-stage diversification of the DHPM scaffold. The enhanced polarizability of iodine over bromine makes this compound the preferred choice for researchers building libraries of DHPM derivatives, as supported by class-level halogen bonding principles [1].

Medicinal Chemistry Hit-to-Lead Optimization with Metabolic Stability Focus

The cyclopropyl group at C2 is expected to confer improved metabolic stability over methyl or ethyl analogs, making this compound a superior starting point for hit-to-lead programs where CYP450-mediated clearance is a concern [2]. The methoxymethyl ether at C6 introduces additional polarity and potential for hydrogen bonding, differentiating it from unsubstituted or lipophilic C6 variants.

Procurement of a Well-Characterized, Multi-Sourced DHPM Building Block

Unlike the brominated analog (CAS 74649-07-3) which is a discontinued single-source product, 2-cyclopropyl-5-iodo-6-(methoxymethyl)-3,4-dihydropyrimidin-4-one is available from multiple independent suppliers (AKSci, Leyan) with a verified 95% purity specification, ensuring reliable procurement, quality control documentation, and supply chain continuity for both academic and industrial research programs .

Structure-Based Drug Design Leveraging Halogen Bonding Interactions

For projects involving DHPM-binding targets (e.g., Eg5 kinesin, calcium channels, antiviral targets), the C5 iodine provides a strong halogen bond donor that can be rationally exploited in structure-based design to improve binding affinity and selectivity over brominated or chlorinated analogs [1]. This makes the compound particularly suitable for fragment-based or structure-guided optimization campaigns.

Quote Request

Request a Quote for 2-Cyclopropyl-5-iodo-6-(methoxymethyl)-3,4-dihydropyrimidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.